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Compound of Interest

Compound Name:
4-Methyl-3-nitrobenzenesulfonyl

chloride

Cat. No.: B1296637 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 4-Methyl-3-nitrobenzenesulfonyl chloride (CAS No: 616-83-1). The information

presented herein is crucial for the unambiguous identification, characterization, and quality

control of this important chemical intermediate in research and pharmaceutical development.

This document details available mass spectrometry data and provides an analysis of the

expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic features based

on its chemical structure. Furthermore, standardized experimental protocols for acquiring such

spectra are outlined.

Chemical Structure and Properties
IUPAC Name: 4-methyl-3-nitrobenzene-1-sulfonyl chloride[1] Molecular Formula:

C₇H₆ClNO₄S[1] Molecular Weight: 235.64 g/mol [2] Appearance: Cream to pale yellow crystals

or powder.

Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for 4-Methyl-3-
nitrobenzenesulfonyl chloride.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, confirming the molecular weight and offering insights into its structure. For 4-
Methyl-3-nitrobenzenesulfonyl chloride, the following GC-MS data has been reported:

m/z Relative Abundance Fragment

89 Most Abundant
[C₇H₅]⁺ (Tropylium ion) or

related fragment

63 2nd Most Abundant
Likely a smaller aromatic

fragment

90 3rd Most Abundant [C₇H₆]⁺ or related fragment

Data sourced from PubChem, based on GC-MS analysis.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
While explicit experimental NMR data is not publicly available in detail, the expected chemical

shifts (δ) in ppm for ¹H and ¹³C NMR spectra can be predicted based on the molecular

structure. The spectra would be recorded in a suitable deuterated solvent, such as CDCl₃.

Expected ¹H NMR Data (Predicted)

Proton
Chemical Shift (δ,

ppm)
Multiplicity Integration

Aromatic-H (position

2)
8.0 - 8.2 d 1H

Aromatic-H (position

6)
7.8 - 8.0 dd 1H

Aromatic-H (position

5)
7.5 - 7.7 d 1H

Methyl-H 2.5 - 2.7 s 3H
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Expected ¹³C NMR Data (Predicted)

Carbon Chemical Shift (δ, ppm)

C-SO₂Cl 145 - 150

C-NO₂ 148 - 152

C-CH₃ 138 - 142

C-H (Aromatic) 120 - 135

C-H (Aromatic) 120 - 135

C-H (Aromatic) 120 - 135

C (Methyl) 20 - 25

Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in a molecule. While

a detailed experimental spectrum is not readily available, the characteristic absorption bands

for 4-Methyl-3-nitrobenzenesulfonyl chloride can be predicted.

Expected IR Absorption Bands (Predicted)
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Functional Group Vibrational Mode
**Expected Wavenumber
(cm⁻¹) **

Aromatic C-H Stretching 3100 - 3000

Aliphatic C-H (Methyl) Stretching 2975 - 2850

Nitro (NO₂) Asymmetric Stretching 1550 - 1500

Nitro (NO₂) Symmetric Stretching 1360 - 1320

Sulfonyl Chloride (S=O) Asymmetric Stretching 1390 - 1370

Sulfonyl Chloride (S=O) Symmetric Stretching 1190 - 1170

C=C (Aromatic) Stretching 1600 - 1450

S-Cl Stretching 650 - 550

Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited.

Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of 4-Methyl-3-nitrobenzenesulfonyl chloride is

prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used.

Chromatographic Separation:

Injection: 1 µL of the prepared sample is injected into the GC inlet.

Column: A non-polar capillary column (e.g., DB-5ms) is typically used.

Oven Program: The oven temperature is ramped to ensure separation of the analyte from

any impurities. A typical program might start at 50°C and ramp to 250°C.

Mass Spectrometric Detection:
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Ionization: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.

Mass Analyzer: A quadrupole or ion trap mass analyzer is used to separate the ions based

on their m/z ratio.

Detection: An electron multiplier detects the ions, and the data is processed to generate a

mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of 4-Methyl-3-nitrobenzenesulfonyl chloride
is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00

ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is employed.

¹H NMR Acquisition:

The spectrometer is tuned to the proton frequency.

A standard pulse sequence is used to acquire the spectrum.

Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

The spectrometer is tuned to the carbon frequency.

A proton-decoupled pulse sequence is used to simplify the spectrum and enhance

sensitivity.

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural

abundance of ¹³C.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected to obtain the final spectrum.
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Infrared (IR) Spectroscopy (FTIR-ATR)
Sample Preparation: A small amount of the solid 4-Methyl-3-nitrobenzenesulfonyl chloride
is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory is used.

Data Acquisition:

A background spectrum of the clean, empty ATR crystal is recorded.

The sample is placed on the crystal, and pressure is applied to ensure good contact.

The sample spectrum is then recorded. The final spectrum is an average of multiple scans

(e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum to yield the absorbance or transmittance spectrum of the compound.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

chemical compound like 4-Methyl-3-nitrobenzenesulfonyl chloride.
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Workflow for Spectroscopic Analysis of 4-Methyl-3-nitrobenzenesulfonyl chloride
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Caption: Logical workflow for the spectroscopic analysis of a chemical compound.

This guide serves as a foundational resource for professionals working with 4-Methyl-3-
nitrobenzenesulfonyl chloride, enabling its accurate identification and characterization

through modern spectroscopic techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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